molecular formula C15H12FN3O2S B2662141 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 953137-49-0

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2662141
CAS No.: 953137-49-0
M. Wt: 317.34
InChI Key: JDEDOSZNLUZVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound featuring an isoxazole core substituted with a 4-fluorophenyl group at the 5-position. The acetamide side chain is linked to a 4-methylthiazole ring at the 2-position.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-8-22-15(17-9)18-14(20)7-12-6-13(21-19-12)10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDOSZNLUZVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step would involve coupling the isoxazole and thiazole intermediates through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the isoxazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, primarily due to its structural components, which include an isoxazole ring and a thiazole moiety. These features are known to contribute to various pharmacological effects.

Anticancer Activity

Numerous studies have focused on the anticancer potential of compounds containing isoxazole and thiazole derivatives. For instance, derivatives similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation .
  • Case Study : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against glioblastoma cell lines, indicating potential for further development as anticancer agents .

Anti-Diabetic Potential

Recent investigations have also highlighted the potential anti-diabetic properties of this compound. Research on related isoxazole derivatives has shown their ability to lower glucose levels in diabetic models.

  • In Vivo Studies : Experiments using genetically modified Drosophila melanogaster models indicated that certain isoxazole-containing compounds effectively reduced hyperglycemia, suggesting a mechanism that may involve insulin sensitization or enhancement of glucose uptake .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the isoxazole and thiazole rings can significantly influence biological activity.

Key Insights:

  • The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Modifications on the thiazole ring can lead to variations in potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Compound 13 (N-(5-(4-fluorophenyl)isoxazol-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide)

  • Structure : Replaces the 4-methylthiazole in the target compound with a nitrotriazole group.
  • Synthesis : Yield of 46% via nucleophilic substitution; characterized by HRESIMS and $^1$H NMR .

Thiazole-Pyrazole Derivatives

Compounds 8c and 8e ()

  • Structure : Feature pyrazole moieties attached to phenylthiazole acetamides (vs. 4-methylthiazole in the target compound).
  • Activity : Demonstrated significant analgesic activity in mice via tail immersion tests .

Pyridazinone-Based Agonists

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structure: Substitutes isoxazole with a pyridazinone ring.
  • Activity : Acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .

Yield Comparison

  • Higher Yields: Thiadiazolylidene benzamides () achieved 70–80% yields using reflux conditions in ethanol or acetic acid .
  • Moderate Yields: Antitrypanosomal Compound 13 (46%) required optimization of nitro-triazole incorporation .

Pharmacological and Physicochemical Properties

Spectral and Physical Data

Property Target Compound Compound 13 8c/8e
Melting Point Not reported >220°C 200–210°C
$^1$H NMR Features Expected aromatic peaks δ 10.67 (amide), 8.78 (triazole) δ 7.46–8.32 (aromatic)
Key Functional Groups Isoxazole, thiazole Isoxazole, nitrotriazole Thiazole, pyrazole

Structural Insights from Agrochemicals

  • Flufenacet () : Contains a fluorophenyl-thiadiazole-acetamide scaffold. Though used as a herbicide, its stability under physiological conditions may inform drug design .

Biological Activity

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H12FN3O
  • Molecular Weight : 233.24 g/mol
  • CAS Number : Not explicitly provided in the search results, but related compounds have CAS numbers like 925005-35-2 for 5-(4-fluorophenyl)isoxazol-3-amine.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, thiazole derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Studies have demonstrated that isoxazole derivatives possess antimicrobial properties. The presence of the fluorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, thereby exhibiting bactericidal effects against various strains, including resistant bacteria .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation .

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism of ActionReferences
Anti-inflammatoryReduced cytokine levelsInhibition of COX enzymes
AntimicrobialBactericidal against resistant strainsDisruption of bacterial membranes

Study 1: Anti-inflammatory Activity

In a controlled study, the administration of a related thiazole compound resulted in a significant decrease in paw edema in rats, indicating potent anti-inflammatory effects. The study highlighted the compound's ability to modulate inflammatory responses effectively .

Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics against multi-drug resistant strains .

Q & A

Q. What are the established synthetic routes for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. For example:

Isoxazole Ring Formation : React 4-fluorophenylacetonitrile derivatives with hydroxylamine under acidic conditions to form the isoxazole core .

Acetamide Coupling : Use chloroacetyl chloride or similar reagents to functionalize the isoxazole intermediate, followed by nucleophilic substitution with 2-amino-4-methylthiazole. Triethylamine in dioxane is often employed as a base and solvent to facilitate the reaction .

  • Optimization Strategies : Varying reaction temperatures (20–80°C) and catalyst concentrations (e.g., K₂CO₃) can improve yield. Purification via recrystallization (ethanol-DMF mixtures) ensures high purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : A combination of analytical techniques is used:
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR verify proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.4 ppm). IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm purity (<0.3% deviation) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths and angles (e.g., isoxazole-thiazole dihedral angles ~85°) .

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Low solubility in polar solvents and polymorphism due to flexible acetamide linkage .
  • Solutions :

Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation.

Temperature Gradients : Gradual cooling (0.5°C/hr) reduces disorder.

SHELX Refinement : Twinning parameters and HKLF5 data files resolve overlapping reflections in twinned crystals .

Q. How do researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often stem from:
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Purity Verification : Re-analyze compounds via HPLC-MS to rule out degradation products.
  • Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. bromophenyl substitution) to identify pharmacophore requirements .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for covariates (e.g., cell line viability thresholds) .

Q. What in silico methods are employed to predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., acetamide carbonyl forming H-bonds with kinase catalytic lysine) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values .

Q. How is the environmental stability of this compound evaluated, and what degradation products are observed?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 25–50°C. LC-MS identifies degradation products (e.g., fluorophenylisoxazole acid via ester cleavage) .
  • Photolysis : Expose to UV light (254 nm) in quartz cells; observe thiazole ring oxidation to sulfoxide derivatives .
  • Microbial Degradation : Soil slurry assays with C-18 SPE isolate metabolites (e.g., oxanilic acid derivatives via microbial dealkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.